molecular formula C21H26N2O3S B2822645 Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 300573-89-1

Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2822645
CAS No.: 300573-89-1
M. Wt: 386.51
InChI Key: KDOCSKSBXRFVGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an azepane ring, an acetamido group, and a phenyl group attached to the thiophene core

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene core, followed by the introduction of the azepane and acetamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiophene Core Synthesis: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Azepane Group: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiophene core.

    Acetamido Group Addition: The acetamido group is typically added through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(azepan-1-yl)acetamido)-5-chloro-4-(p-tolyl)thiophene-3-carboxylate: Similar structure with a chloro and p-tolyl group.

    Ethyl 2-(2-(azepan-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure with dimethyl groups.

Uniqueness

Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the phenyl group attached to the thiophene core differentiates it from other thiophene derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-26-21(25)19-17(16-10-6-5-7-11-16)15-27-20(19)22-18(24)14-23-12-8-3-4-9-13-23/h5-7,10-11,15H,2-4,8-9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCSKSBXRFVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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